1-Bromo-4-(nonyloxy)benzene
CAS No.:
Cat. No.: VC13408490
Molecular Formula: C15H23BrO
Molecular Weight: 299.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23BrO |
|---|---|
| Molecular Weight | 299.25 g/mol |
| IUPAC Name | 1-bromo-4-nonoxybenzene |
| Standard InChI | InChI=1S/C15H23BrO/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13H2,1H3 |
| Standard InChI Key | OZSZWNXULGXHIS-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCOC1=CC=C(C=C1)Br |
| Canonical SMILES | CCCCCCCCCOC1=CC=C(C=C1)Br |
Introduction
Chemical Identity and Structural Features
1-Bromo-4-(nonyloxy)benzene (C₁₅H₂₃BrO) consists of a benzene ring with two substituents:
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Bromine at position 1, imparting electrophilic reactivity.
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Nonyloxy group (-O-C₉H₁₉) at position 4, contributing hydrophobicity and influencing mesophase behavior in liquid crystals.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃BrO |
| Molecular Weight | 299.25 g/mol |
| IUPAC Name | 1-Bromo-4-(nonyloxy)benzene |
| CAS Registry Number | Not explicitly listed in provided sources |
The bromine atom’s electronegativity deactivates the ring toward electrophilic substitution, while the nonyloxy group’s electron-donating nature (+I effect) activates specific positions for further functionalization.
Synthesis Pathways
Williamson Ether Synthesis
A common route involves two steps:
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Etherification: Reaction of 4-bromophenol with nonyl bromide in the presence of a base (e.g., K₂CO₃):
This method requires anhydrous conditions to avoid hydrolysis .
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Purification: Distillation or column chromatography to isolate the product, analogous to bromobenzene refinement techniques described in patent CN112194562A .
Direct Bromination of 4-Nonyloxybenzene
Alternative approaches involve brominating 4-nonyloxybenzene using Lewis acids (e.g., FeCl₃ or AlCl₃) as catalysts :
Key parameters include:
Physicochemical Properties
Thermal Stability
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Boiling Point: Estimated at 280–300°C (extrapolated from similar brominated aromatics).
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Melting Point: Likely <25°C due to the nonyloxy group’s plasticizing effect.
Solubility
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Hydrophobicity: High logP (~4.5), favoring solubility in organic solvents (e.g., toluene, dichloromethane).
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Polar Solvents: Limited solubility in water or methanol.
Spectroscopic Data
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¹H NMR: Expected signals at δ 6.8–7.3 ppm (aromatic protons) and δ 0.8–1.5 ppm (nonyl chain protons).
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IR Spectroscopy: Peaks at 1250 cm⁻¹ (C-O stretch) and 550 cm⁻¹ (C-Br stretch).
Applications
Liquid Crystal Research
The nonyloxy chain promotes molecular alignment in mesophases, making the compound a candidate for:
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Display technologies: As a component in nematic or smectic phases.
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Thermotropic behavior: Adjusting phase transition temperatures via alkyl chain length.
Organic Synthesis Intermediate
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Cross-coupling reactions: Suzuki-Miyaura couplings to construct biaryl systems.
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Protecting groups: The bromine atom serves as a leaving group for nucleophilic substitution.
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